

Ilomastat Ki and IC50 values for specific MMPs.

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An In-Depth Technical Guide to **Ilomastat**: Ki and IC50 Values for Specific MMPs

Introduction

Ilomastat, also known as GM6001, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4] Their activity is crucial in physiological processes such as tissue remodeling, but their dysregulation is implicated in various pathologies including cancer, arthritis, and cardiovascular diseases.[4] This guide provides a comprehensive overview of **Ilomastat**'s inhibitory activity against specific MMPs, details of experimental protocols for its evaluation, and visual representations of its mechanism and related signaling pathways.

Data Presentation: Ilomastat Inhibition Constants

The inhibitory potency of **Ilomastat** against various MMPs has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are summarized in the tables below.

Table 1: Ki Values of Ilomastat for Various Proteases



| Target Protease | Synonym | Organism/Source | Ki (nM) |
|-----------------|-----------------------------|---------------------------------|-----------------|
| MMP-1 | Fibroblast Collagenase | Human Skin | 0.4[1][2][5][6] |
| MMP-2 | Gelatinase A | Human | 0.5[2][5] |
| MMP-3 | Stromelysin-1 | Human | 27[2][5][7] |
| MMP-7 | Matrilysin | Human | 3.7[2][8] |
| MMP-8 | Neutrophil Collagenase | Human | 0.1[2][5] |
| MMP-9 | Gelatinase B | Human | 0.2[2][5] |
| MMP-12 | Macrophage Elastase | Human | 3.6[2] |
| MMP-14 | MT1-MMP | Human | 13.4[2] |
| MMP-26 | Matrilysin- 2/Endometase | Human | 0.36[2] |
| Thermolysin | - | Bacillus thermoproteolyticus | 20[1][6] |
| Elastase | - | Pseudomonas aeruginosa | 20[6] |

Table 2: IC50 Values of Ilomastat for Various MMPs

| Target MMP | IC50 (nM) |
|------------|--------------|
| MMP-1 | 1.5[1][3][6] |
| MMP-2 | 1.1[1][3][6] |
| MMP-3 | 1.9[1][3][6] |
| MMP-9 | 0.5[1][3][6] |

Experimental Protocols



The determination of **Ilomastat**'s inhibitory activity involves various in vitro and in vivo experimental setups. Below are detailed methodologies for key cited experiments.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method to determine the Ki or IC50 of an inhibitor for a specific MMP using a fluorogenic peptide substrate.

1. Materials and Reagents:

- Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-9)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
- Ilomastat (GM6001) stock solution in DMSO
- 96-well black microplate
- Fluorometric microplate reader

2. Procedure:

- Prepare serial dilutions of **Ilomastat** in the assay buffer.
- In a 96-well plate, add the diluted **Ilomastat** solutions. Include wells with assay buffer and DMSO as controls.
- Add the recombinant MMP to each well to a final concentration in the low nanomolar range.
- Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) every 1-2 minutes for at least 30 minutes at 37°C.
- Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Collagenase Inhibition Assay (Thioester Substrate)



A specific protocol was utilized to determine the Ki of **Ilomastat** for human skin fibroblast collagenase (MMP-1).[2]

- 1. Materials and Reagents:
- Human skin fibroblast collagenase (MMP-1)
- Synthetic thioester substrate: Ac-Pro-Leu-Gly-SCH(i-Bu)CO-Leu-Gly-OEt[2]
- Assay buffer at pH 6.5[2]
- Ilomastat
- Spectrophotometer
- 2. Procedure:
- The assay is performed at pH 6.5.[2]
- The concentration of collagenase is maintained between 1-2 nM.[2]
- Substrate concentrations are varied from 0.1 to 0.7 nM.[2]
- The rate of substrate hydrolysis is monitored spectrophotometrically.
- The Michaelis-Menten constant (Km) for the substrate is determined to be between 1.5 and 4 mM.[2]
- Inhibition assays are performed at various concentrations of Ilomastat to determine the Ki value.

Visualizations

Mechanism of MMP Inhibition by Ilomastat

Ilomastat is a hydroxamate-based inhibitor that functions by chelating the zinc ion in the active site of MMPs, thereby blocking their catalytic activity.



MMP Active Site MMP with Catalytic Zn2+ Ion Binding Chelates Zn2+ Binds to Active Site Inhibition by Ilomastat Extracellular Matrix Inactive MMP-Ilomastat Protein (e.g., Collagen) Complex (Hydroxamate Inhibitor) Hydrolysis Prevents Substrate Cleavage No Substrate Cleavage Results in Degraded Protein Fragments

Mechanism of Ilomastat Inhibition of MMPs

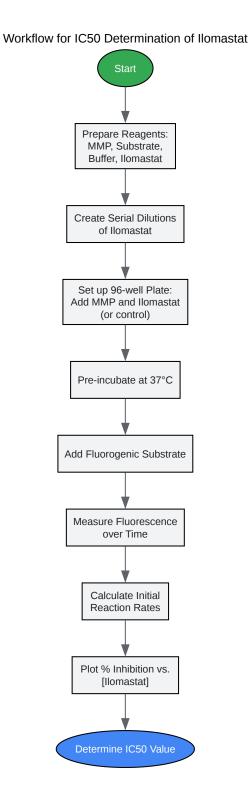
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Caption: **Ilomastat** competitively binds to the MMP active site, chelating the catalytic zinc ion.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of **Ilomastat** for a specific MMP.





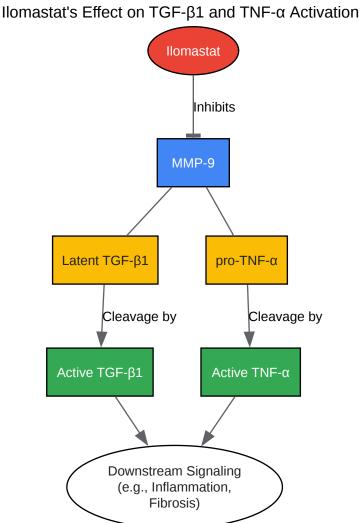
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Caption: A stepwise experimental workflow for determining the IC50 of **Ilomastat**.



Signaling Pathway Affected by Ilomastat

Ilomastat can indirectly influence signaling pathways by inhibiting MMPs that process signaling molecules. One such pathway involves the activation of TGF- β 1 and TNF- α .



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Caption: **Ilomastat** inhibits MMP-9, reducing the activation of TGF- β 1 and TNF- α .[9]



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